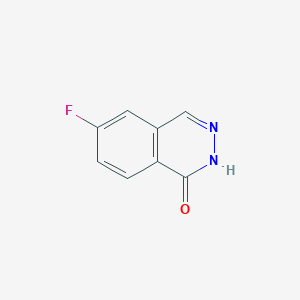

6-Fluorophthalazin-1(2H)-one

Description

Significance of the Phthalazinone Scaffold in Drug Discovery

The phthalazinone framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its remarkable versatility and ability to interact with a wide array of biological targets. researchgate.net Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive for the design and development of new drugs. nih.gov

These activities include:

Anticancer nih.gov

Antidiabetic nih.gov

Antihypertensive nih.gov

Anti-inflammatory nih.gov

Analgesic nih.gov

Antidepressant nih.gov

A particularly noteworthy application of the phthalazinone scaffold is in the development of PARP (poly ADP-ribose polymerase) inhibitors, a class of anticancer agents. researchgate.net Several phthalazinone-based compounds, such as Olaparib, have been successfully developed and recognized as antitumor agents that function through PARP inhibition. researchgate.net The success of these drugs has further fueled interest in the phthalazinone scaffold as a promising starting point for novel cancer therapies targeting various receptors like EGFR, VEGFR-2, and Aurora kinases. nih.govbenthamdirect.com

Role of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. acs.org The unique properties of the fluorine atom can significantly impact a compound's pharmacokinetic and physicochemical characteristics. nih.gov

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, a common issue that can lead to rapid drug clearance from the body. mdpi.combohrium.com This can improve the drug's half-life and duration of action.

Increased Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target proteins, thereby enhancing the drug's efficacy. nih.govbohrium.com

Conformational Control: The presence of a fluorine atom can influence the preferred three-dimensional shape of a molecule, which can be critical for optimal binding to its biological target. acs.org

Classification and Structural Features of 6-Fluorophthalazin-1(2H)-one within Heterocyclic Chemistry

6-Fluorophthalazin-1(2H)-one belongs to the class of nitrogen-containing heterocyclic compounds. nih.gov Its core structure is a phthalazinone, which is a fused bicyclic system composed of a benzene (B151609) ring and a pyridazinone ring. cymitquimica.com The defining feature of this particular compound is the presence of a fluorine atom at the 6-position of the phthalazinone structure. cymitquimica.com

This substitution is significant as it combines the established pharmacological potential of the phthalazinone scaffold with the beneficial properties imparted by the fluorine atom. The molecule's structure allows for further chemical modifications, offering a versatile platform for the synthesis of new derivatives with potentially enhanced biological activity. cymitquimica.com It is considered a valuable building block in organic synthesis and medicinal chemistry for the development of new therapeutic agents. cymitquimica.comcymitquimica.com

Table 1: Chemical Properties of 6-Fluorophthalazin-1(2H)-one

| Property | Value |

| CAS Number | 23928-51-0 |

| Molecular Formula | C8H5FN2O |

| Molecular Weight | 164.14 g/mol |

| IUPAC Name | 6-fluorophthalazin-1(2H)-one |

| Physical Form | Solid |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comsigmaaldrich.cn

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOASKMOTVHBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308955 | |

| Record name | 6-Fluoro-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23928-51-0 | |

| Record name | 6-Fluoro-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23928-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluorophthalazin 1 2h One and Its Derivatives

Chemo- and Regioselectivity in Synthesis of 6-Fluorophthalazin-1(2H)-one Analogues

The presence of a fluorine atom at the 6-position, along with the inherent electronic nature of the phthalazinone ring system, dictates the chemo- and regioselectivity of subsequent derivatization reactions. Understanding these directing effects is crucial for the rational design and synthesis of more complex analogues.

The phthalazinone nucleus itself is an electron-deficient heteroaromatic system. The fluorine atom at the 6-position exerts a dual electronic effect: it is strongly electron-withdrawing through its inductive effect (-I) and electron-donating through resonance (+R) due to its lone pairs of electrons. csbsju.edu

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions on the benzene (B151609) ring portion of 6-Fluorophthalazin-1(2H)-one, the regioselectivity is governed by the interplay between the directing effects of the fluorine atom and the deactivating phthalazinone moiety.

Fluorine: As a halogen, fluorine is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 5 and 7). csbsju.eduwikipedia.orglibretexts.org This is because the resonance stabilization of the intermediate arenium ion is most effective when the electrophile adds to these positions. However, due to its strong inductive effect, fluorine is a deactivating group, making the ring less reactive towards electrophiles than benzene.

Phthalazinone Moiety: The fused pyridazinone ring is a deactivating group due to the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. It will direct incoming electrophiles to the meta position relative to the points of fusion (positions 5 and 8).

Nucleophilic Aromatic Substitution (NAS):

The electron-deficient nature of the phthalazinone ring, further enhanced by the electron-withdrawing fluorine atom, makes the system susceptible to nucleophilic aromatic substitution, particularly on the benzene ring.

The fluorine atom can act as a leaving group in NAS reactions, especially when activated by other electron-withdrawing groups or when strong nucleophiles are used. masterorganicchemistry.comlibretexts.org The rate of NAS reactions is often accelerated by the presence of a fluorine substituent because the rate-determining step is the initial attack of the nucleophile, which is favored by the inductive withdrawal of the fluorine. masterorganicchemistry.comlibretexts.org

The positions ortho and para to the electron-withdrawing fluorine atom are activated towards nucleophilic attack. In the case of 6-Fluorophthalazin-1(2H)-one, this would correspond to positions 5 and 7.

The following table summarizes the expected directing effects for reactions on 6-Fluorophthalazin-1(2H)-one.

| Reaction Type | Influencing Factors | Predicted Regioselectivity on Benzene Ring | Reference |

| Electrophilic Aromatic Substitution | Fluorine (-I, +R, ortho, para-directing, deactivating). Phthalazinone moiety (deactivating, meta-directing). | Substitution likely at positions 5 and 7. | csbsju.edu, wikipedia.org, libretexts.org |

| Nucleophilic Aromatic Substitution | Fluorine (-I, activating). Electron-deficient phthalazinone ring. | Attack favored at positions activated by electron-withdrawing groups. Fluorine can act as a leaving group. | masterorganicchemistry.com, libretexts.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentcaltech.edu

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy of 6-Fluorophthalazin-1(2H)-one reveals the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. The aromatic protons of the fluorinated benzene (B151609) ring and the proton on the heterocyclic ring give rise to characteristic signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group.

Interactive Data Table: ¹H NMR Spectral Data for 6-Fluorophthalazin-1(2H)-one

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | Data Not Available | Data Not Available | Data Not Available |

| Aromatic-H | Data Not Available | Data Not Available | Data Not Available |

| Aromatic-H | Data Not Available | Data Not Available | Data Not Available |

| N-H | Data Not Available | Data Not Available | Data Not Available |

Note: Specific experimental data for chemical shifts, multiplicities, and coupling constants for 6-Fluorophthalazin-1(2H)-one are not publicly available in the searched literature. The table structure is provided as a template for when such data becomes available.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the 6-Fluorophthalazin-1(2H)-one molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon, the carbon atom bonded to fluorine, and the other aromatic and heterocyclic carbons. The chemical shift of the carbon attached to the highly electronegative fluorine atom would be significantly affected.

Interactive Data Table: ¹³C NMR Spectral Data for 6-Fluorophthalazin-1(2H)-one

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | Data Not Available |

| C-F | Data Not Available |

| Aromatic-C | Data Not Available |

| Aromatic-C | Data Not Available |

| Aromatic-C | Data Not Available |

| Aromatic-C | Data Not Available |

| Heterocyclic-C | Data Not Available |

| Heterocyclic-C | Data Not Available |

Note: Specific experimental chemical shift data for 6-Fluorophthalazin-1(2H)-one are not available in the public domain based on the conducted search. This table is a representative format.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, while HSQC would correlate each proton with its directly attached carbon atom, thus confirming the connectivity within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysiscaltech.edulibretexts.orgmsu.edu

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic transitions.

The FT-IR spectrum of 6-Fluorophthalazin-1(2H)-one is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include the stretching vibration of the carbonyl (C=O) group, the N-H stretch of the amide, C-F stretching, and the characteristic absorptions of the aromatic ring.

Interactive Data Table: FT-IR Spectral Data for 6-Fluorophthalazin-1(2H)-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Data Not Available | Data Not Available |

| C=O Stretch | Data Not Available | Data Not Available |

| C=C Aromatic Stretch | Data Not Available | Data Not Available |

| C-F Stretch | Data Not Available | Data Not Available |

Note: While general absorption ranges for these functional groups are known, specific experimental peak values for 6-Fluorophthalazin-1(2H)-one were not found in the available literature. The table is for illustrative purposes.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation. The ATR-FTIR spectrum of 6-Fluorophthalazin-1(2H)-one would provide similar information to a standard FT-IR spectrum regarding the characteristic functional group vibrations.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The 6-Fluorophthalazin-1(2H)-one molecule contains a conjugated system comprising the benzene ring fused to the pyridazinone ring, which acts as a chromophore, absorbing light in the UV-Vis region. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

The spectrum of a phthalazinone derivative is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of electrons in the pi-bonding orbitals of the aromatic and heterocyclic rings. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, primarily from the nitrogen and oxygen atoms of the lactam group, into anti-bonding π* orbitals.

The presence of the fluorine atom at the 6-position and the carbonyl group in the heterocyclic ring influences the energy of these transitions. Fluorine, being an electron-withdrawing group, can cause a shift in the absorption maxima (λmax) compared to the unsubstituted phthalazinone. While specific experimental data for 6-Fluorophthalazin-1(2H)-one is not widely published, the expected transitions based on its structure are summarized below.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic and Heterocyclic π system | UV-B / UV-A (250-350 nm) | High |

| n → π | N, O non-bonding electrons | UV-A / Visible (~350-450 nm) | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 6-Fluorophthalazin-1(2H)-one (molecular formula C₈H₅FN₂O), the molecular weight is approximately 164.14 g/mol . In electron impact (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 164.

The fragmentation of phthalazinone derivatives typically follows predictable pathways, initiated by the cleavage of the heterocyclic ring. The primary fragmentation of the 6-Fluorophthalazin-1(2H)-one molecular ion would likely involve the loss of stable neutral molecules. A characteristic fragmentation pathway for phthalazinones involves the initial loss of a nitrogen molecule (N₂), followed by the loss of carbon monoxide (CO). The presence of the fluorine atom on the benzene ring would be retained on the resulting aromatic fragment.

A plausible fragmentation pathway is outlined below:

Molecular Ion Formation : C₈H₅FN₂O⁺˙ at m/z = 164.

Loss of N₂ : The heterocyclic ring can cleave to release a molecule of nitrogen, a common fragmentation for such structures, leading to a fragment ion at m/z = 136.

Loss of CO : Following the loss of N₂, the resulting ion can lose a molecule of carbon monoxide, yielding a fluorinated benzocyclopropenone or a related stable aromatic fragment at m/z = 108.

Further Fragmentation : This ion could further fragment, for instance, by losing a C₂H fragment, which is characteristic of aromatic ring fragmentation.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 164 | [C₈H₅FN₂O]⁺˙ (Molecular Ion) | - |

| 136 | [C₈H₅FO]⁺˙ | N₂ |

| 108 | [C₇H₅F]⁺˙ | N₂, CO |

X-ray Crystallography in Elucidating Solid-State Structure and Binding Conformations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 6-Fluorophthalazin-1(2H)-one has not been detailed in publicly accessible databases, the structural characteristics can be inferred from studies on related phthalazinone compounds.

The 6-Fluorophthalazin-1(2H)-one molecule possesses functional groups capable of forming strong intermolecular hydrogen bonds, which are expected to dominate its crystal packing. The N-H group of the lactam acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. This arrangement typically leads to the formation of hydrogen-bonded dimers or chains in the solid state.

| Structural Feature | Description | Expected Role in Crystal Packing |

|---|---|---|

| N-H Group | Hydrogen Bond Donor | Forms strong N-H···O hydrogen bonds, leading to dimers or chains. |

| C=O Group | Hydrogen Bond Acceptor | Accepts a proton in N-H···O or C-H···O interactions. |

| Fluorine Atom | Weak H-Bond Acceptor | Participates in C-H···F interactions. |

| Aromatic System | π-electron cloud | Engages in π-π stacking interactions between adjacent molecules. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization: Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its ground state geometry, must be determined. DFT is used to perform geometry optimization, a process that systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. For 6-Fluorophthalazin-1(2H)-one, this would involve calculating the forces on each atom and adjusting bond lengths, bond angles, and dihedral angles until these forces are near zero, indicating an energy minimum. The choice of functional (e.g., B3LYP, PW91) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results.

Electronic Structure: Once the optimized geometry is obtained, DFT is used to analyze the electronic properties. This includes calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests the molecule is more reactive. Other properties like the electrostatic potential map, which shows the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack, can also be computed.

Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic Compound This table is a hypothetical representation of typical data obtained from DFT calculations and does not represent actual data for 6-Fluorophthalazin-1(2H)-one.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Total Energy | -689.123 Hartrees | The total electronic energy of the molecule in its optimized state. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO, indicating electronic stability. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification.

Conformational Analysis: Molecules are not static; they can exist in different spatial arrangements called conformations, which arise from rotation around single bonds. For a molecule like 6-Fluorophthalazin-1(2H)-one, while the fused ring system is largely rigid, conformational flexibility could arise from the tautomeric hydrogen on the nitrogen atom or interactions with its environment. Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to calculate the potential energy surface for these rotations. By identifying the energy minima on this surface, researchers can determine the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to structure-based drug design.

To study 6-Fluorophthalazin-1(2H)-one, a researcher would first need the 3D structure of a target protein, often obtained from X-ray crystallography or NMR spectroscopy. Using docking software (e.g., AutoDock Vina, Glide), the 6-Fluorophthalazin-1(2H)-one molecule is placed into the protein's binding site. The software then samples a vast number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. The result is a ranked list of poses, with the top-scoring pose representing the most likely binding mode. Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Table 2: Example Molecular Docking Results This table is a hypothetical representation of typical data obtained from a molecular docking simulation.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | An estimate of the binding free energy; more negative values indicate stronger binding. |

| Interacting Residues | TYR 23, LEU 45, SER 98 | Amino acid residues in the protein's active site that form key contacts with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

| RMSD from Crystal Pose | 1.5 Å | Root-mean-square deviation from a known experimental binding pose (if available). |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations introduce motion to study the dynamic behavior and stability of the ligand-protein complex over time.

An MD simulation begins with the best-docked pose of the 6-Fluorophthalazin-1(2H)-one-protein complex, which is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation software calculates the forces on every atom at femtosecond intervals based on a molecular mechanics force field. By integrating Newton's laws of motion, it tracks the trajectory of all atoms over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides insights into the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low-fluctuation RMSD suggests the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, indicating which interactions are most persistent and critical for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To build a QSAR model for phthalazinone derivatives, a dataset of related compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight) or theoretical molecular descriptors derived from quantum mechanics.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is created that correlates the descriptors (the structure) with the activity. The resulting equation can then be used to predict the biological activity of new, untested compounds like 6-Fluorophthalazin-1(2H)-one before they are synthesized, saving time and resources in the drug discovery process. The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Investigations of 6 Fluorophthalazin 1 2h One Derivatives

Impact of Fluorine Substitution on Biological Activity Profiles

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and biological properties. ontosight.ai In the context of the 6-fluorophthalazin-1(2H)-one scaffold, the fluorine atom at the 6-position is particularly significant.

Key Impacts of Fluorine Substitution:

Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity. innospk.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a site susceptible to metabolic oxidation with fluorine can block this pathway, potentially increasing the drug's half-life and duration of action. wikipedia.org

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may influence its ability to cross biological membranes and reach its target. ontosight.aiontosight.ai

Conformational Control: The presence of a fluorine atom can alter the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target. nih.gov

For instance, in the development of PARP inhibitors, the phthalazinone framework combined with fluorine substitution is known to enhance biological activity. innospk.com Studies on various phthalazinone derivatives have shown that fluorine substitution can lead to highly potent compounds, with some exhibiting IC50 values in the nanomolar range for cancer treatment. sci-hub.se The strategic placement of fluorine can therefore be a powerful tool in optimizing the therapeutic potential of 6-fluorophthalazin-1(2H)-one derivatives. scispace.com

Exploration of Substituent Effects at Key Positions on the Phthalazinone Core

Beyond the crucial fluorine at the 6-position, modifications at other key positions of the phthalazinone core are vital for tuning the biological activity. The structure-activity relationship (SAR) of these derivatives is highly dependent on the nature and position of various substituents. mdpi.com

The most commonly explored positions for substitution are the N-2 and C-4 positions of the phthalazinone ring. For example, in the synthesis of the PARP inhibitor Olaparib, a 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl] group is attached at the C-4 position of the phthalazinone core, highlighting the importance of this position for activity. innospk.com

Table 1: Impact of Substituents at Various Positions on Phthalazinone Derivatives

| Position | Substituent Type | General Effect on Activity | Reference |

| N-2 | Phenyl moieties | Can lead to potent anti-inflammatory and antinociceptive activity. | sci-hub.se |

| C-4 | Aryl groups | Substitution with aryl groups has resulted in compounds with anti-inflammatory properties. | sci-hub.se |

| C-4 | Benzyl (B1604629) groups | Benzyl phthalazinone derivatives have shown promise as anticancer agents. | sci-hub.se |

| C-6 | Electron-withdrawing groups (e.g., -NO2) | Can enhance anti-inflammatory activity compared to electron-donating groups. | mdpi.com |

| C-7 | Fluoro substituent | Can enhance lipophilicity and potential for crossing biological membranes. | ontosight.ai |

Research has demonstrated that even small changes, such as the substitution of a benzyl group at the 1-position of a related benzimidazole (B57391) core, can enhance anti-inflammatory action. mdpi.com Similarly, for phthalazinone derivatives, substitutions with complex groups like a 1-(cyclopropylmethyl)-4-piperidinyl group at the N-2 position and a (4-fluorophenyl)methyl group at the C-4 position are explored for their potential to interact with various enzymes and receptors. ontosight.ai

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. nih.gov Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. mdpi.com For 6-fluorophthalazin-1(2H)-one derivatives, the flexibility or rigidity of the molecule and the orientation of its substituents play a decisive role in molecular recognition. dntb.gov.ua

Studies on related heterocyclic systems have shown that even subtle changes, like the addition of a fluorine atom, can invert the preferred conformation of a ring structure. nih.gov This conformational shift, in turn, directly impacts how the molecule is recognized by its biological target, such as the active site of an enzyme. nih.gov The analysis of these conformational preferences is therefore essential for rational drug design, allowing scientists to create molecules that are pre-organized to fit perfectly into their binding site, thus maximizing biological activity. ethz.chmdpi.com

Molecular Mechanisms and Biological Target Engagement

Bruton's Tyrosine Kinase (BTK) Inhibition by Phthalazinone Derivatives

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies and autoimmune disorders. nih.govnih.gov While first-generation BTK inhibitors like ibrutinib (B1684441) form a covalent bond with a cysteine residue (Cys481) in the enzyme's active site, the emergence of resistance mutations has driven the development of new strategies. osti.govnih.gov Phthalazinone-based compounds have been instrumental in creating non-covalent inhibitors that effectively overcome these resistance mechanisms. osti.govmdpi.com

Covalent inhibitors rely on an irreversible interaction with the thiol group of Cys481 in the ATP binding pocket of BTK. nih.gov However, a common resistance mechanism is the mutation of this cysteine to a serine (C481S), which prevents the covalent bond from forming and renders the inhibitor ineffective. hematologyandoncology.netnih.gov Another site for resistance mutations is the "gatekeeper" residue, Threonine 474 (Thr474), which can be altered to residues like isoleucine (T474I) or methionine (T474M). osti.govmdpi.com

Non-covalent inhibitors featuring the phthalazinone scaffold are designed to bypass these resistance sites. Their mechanism of action does not involve interaction with the Cys481 residue. osti.govnih.govosti.gov Instead, they form different sets of interactions within the ATP binding site. For example, the non-covalent inhibitor fenebrutinib (B560142) establishes hydrogen bonds with residues Lys430, Met477, and Asp539 to achieve its inhibitory effect. nih.gov This alternative binding mode allows such inhibitors to maintain high potency against both the wild-type (WT) BTK and its clinically relevant mutants. osti.govosti.gov The ability to inhibit BTK without relying on Cys481 is the key structural basis for overcoming resistance. nih.govconsensus.app

The development of non-covalent BTK inhibitors represents a pivotal strategy to circumvent the limitations of covalent drugs. nih.govnih.gov These inhibitors bind to the BTK active site through reversible, non-covalent interactions such as hydrogen bonds and van der Waals forces. nih.gov This approach offers a therapeutic alternative for patients who have developed resistance to covalent inhibitors. nih.gov

Phthalazinone derivatives have been successfully employed as core structures in the design of these reversible inhibitors. nih.govresearchgate.net For instance, GDC-0853 (fenebrutinib) is a selective, reversible, non-covalent BTK inhibitor that potently inhibits the enzyme with a reported IC₅₀ value of 0.91 nM. nih.gov The design of such compounds focuses on optimizing interactions with parts of the active site other than Cys481, leading to high potency and selectivity while avoiding the common resistance pathway associated with covalent inhibitors. nih.govhematologyandoncology.net

The primary advantage of non-covalent phthalazinone-based BTK inhibitors is their sustained activity against resistance mutations. osti.govosti.gov Because their binding is independent of the Cys481 residue, they are effective against the most common C481S mutation. nih.govhematologyandoncology.net

Research has demonstrated that non-covalent inhibitors potently inhibit the ibrutinib-resistant BTK C481S mutant both in vitro and in cellular assays. osti.govnih.govosti.gov Furthermore, compounds like GNE-431 have shown excellent potency against other resistance mutations, including C481R, T474I, and T474M. osti.govconsensus.app This makes the non-covalent inhibition strategy a promising approach for treating patients whose disease has progressed after treatment with covalent BTK inhibitors. nih.govosti.gov The clinical-stage BTK degrader NX-2127 has also shown efficacy against resistance mutations, providing another avenue to overcome this challenge. ous-research.no

BTK Inhibition by Non-Covalent Inhibitors

| Compound | Target | IC₅₀ (nM) | Inhibition Type | Key Feature |

|---|---|---|---|---|

| Fenebrutinib (GDC-0853) | BTK | 0.91 | Non-covalent, Reversible | Binds via hydrogen bonds with K430, M477, D539. nih.gov |

| GNE-431 | BTK (WT and mutants) | Potent | Non-covalent | Effective against C481S, C481R, T474I, T474M mutants. osti.govconsensus.app |

| Pirtobrutinib | BTK (WT and C481-mutated) | Highly Selective | Non-covalent, Reversible | Effective in patients with C481S mutation. hematologyandoncology.net |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phthalazinone scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are central to the DNA single-strand break repair pathway. jst.go.jpjst.go.jp Inhibiting PARP in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to cell death through a process known as synthetic lethality. mdpi.com

Phthalazinone derivatives have been developed as potent inhibitors of both PARP1 and its close relative, PARP2. jst.go.jpmdpi.com These two enzymes are the primary targets of most clinically evaluated PARP inhibitors. jst.go.jp The prototypical PARP inhibitor Olaparib, which is built on a phthalazinone core, selectively inhibits PARP1 and PARP2 with IC₅₀ values of 5 nM and 1 nM, respectively. jst.go.jpmdpi.com

Other phthalazinone-based compounds have also shown potent and selective inhibition. AZD2461 is a powerful PARP inhibitor with IC₅₀ values of 5 nM for PARP1 and 2 nM for PARP2. rndsystems.com The design of these inhibitors leverages the phthalazinone structure to fit into a groove-shaped binding pocket on the PARP protein, interacting with key amino acid residues like His862, Gly863, and Ser904. jst.go.jp Some compounds have demonstrated even greater potency in enzymatic assays than established drugs; for example, one derivative in a research series exhibited an IC₅₀ of 3.24 nM against PARP1. jst.go.jp

Inhibitory Activity of Phthalazinone Derivatives against PARP1 and PARP2

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Olaparib | 5 | 1 | jst.go.jp |

| AZD2461 | 5 | 2 | rndsystems.com |

| Compound 23 (from study) | 3.24 | N/A | jst.go.jp |

| AZ0108 | 30 | 30 | researchgate.net |

| AZ9482 | 1 | 1 | researchgate.net |

Tubulin Inhibition

In addition to their roles as kinase and DNA repair enzyme inhibitors, certain phthalazinone derivatives have been identified as inhibitors of tubulin polymerization. jst.go.jpgoogle.com Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target in oncology. jst.go.jp

The inhibition of tubulin dynamics disrupts mitosis and can lead to cell cycle arrest and apoptosis. google.com Patent literature describes phthalazine (B143731) derivatives that function as inhibitors of PARP1, PARP2, and/or tubulin, suggesting a potential dual-action anticancer strategy. google.com The interaction between PARP-1 and proteins involved in the mitotic checkpoint suggests that combining PARP and microtubule inhibition could significantly enhance cancer cell death. google.com For example, the phthalazinone derivative E7010 acts by targeting the mitotic spindle, highlighting the versatility of this chemical scaffold in developing agents that interfere with fundamental cellular processes like cell division. jst.go.jp

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

6-Fluorophthalazin-1(2H)-one has been identified as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. haematologica.orgelifesciences.org This pathway is vital for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA, as well as key cofactors in the synthesis of glycoproteins, glycolipids, and phospholipids. haematologica.org DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate, a reaction that is coupled to the mitochondrial electron transport chain. haematologica.org Inhibition of DHODH disrupts this essential metabolic pathway, which can lead to the terminal differentiation of malignant cells rather than apoptosis. haematologica.org

The inhibitory action of compounds like 6-Fluorophthalazin-1(2H)-one on DHODH is often centered around the ubiquinone-binding site. nih.gov This site is a hydrophobic tunnel located between alpha-helices α1 and α2, terminating near the flavin mononucleotide (FMN) binding site within the catalytic barrel. nih.gov Inhibitors can competitively block the binding of the natural co-substrate, ubiquinone, thereby preventing the re-oxidation of FMN and halting the catalytic cycle. nih.gov The interaction of inhibitors with this site often involves hydrogen bonds with key residues. For instance, in related complexes, a carbonyl or hydroxyl oxygen of the inhibitor typically forms H-bonds with Tyr58 in subunit SdhD and Trp173 in subunit SdhB. nih.gov The high degree of similarity between the interactions of some inhibitors and the predicted binding mode of ubiquinone itself contributes to their efficacy. nih.gov

Table 1: Key Residues in the Ubiquinone-Binding Site of DHODH and their Interactions

| Residue | Subunit | Interaction Type | Role in Inhibition |

| Tyr58 | SdhD | Hydrogen Bond | Forms H-bond with inhibitor's carbonyl or hydroxyl oxygen. nih.gov |

| Trp173 | SdhB | Hydrogen Bond | Forms H-bond with inhibitor's carbonyl or hydroxyl oxygen. nih.gov |

| Ser39 | SdhC | Hydrogen Bond (direct or water-mediated) | Interacts with some inhibitors directly or via a water molecule. nih.gov |

Structural water molecules play a critical role in the binding of ligands to proteins, including the interaction of inhibitors with DHODH. d-nb.info These water molecules can mediate interactions between the receptor and the ligand by forming hydrogen bonds, effectively bridging the two. schrodinger.com The stability of the water network within the binding site can significantly influence ligand potency. d-nb.info The displacement of these water molecules upon ligand binding is a key energetic consideration. d-nb.info A favorable binding event occurs when the newly formed protein-ligand interactions compensate for the energy required to disrupt the existing water network. d-nb.info In some cases, a functional group on a ligand can replace a structural water molecule by forming similar hydrogen bonds with the protein. schrodinger.com The number of these ligand-bound water molecules can be influenced by factors such as the polar van der Waals surface area of the ligand. nih.gov

Table 2: Influence of Water Molecules on Ligand Binding

| Factor | Description |

| Mediated Interactions | Water molecules form hydrogen bonds, bridging the ligand and protein. schrodinger.com |

| Network Stability | The overall stability of the water network contributes to the binding affinity of the ligand. d-nb.info |

| Ligand Displacement | The displacement of "unhappy" or energetically unstable water molecules is a common strategy in drug design to improve potency. d-nb.info |

| Energetic Contribution | The reorganization of water molecules upon ligand binding contributes significantly to the total binding free energy. d-nb.info |

Other Investigated Biological Targets and Pathways

Beyond DHODH, phthalazine derivatives, the class of compounds to which 6-Fluorophthalazin-1(2H)-one belongs, have been investigated as inhibitors of other biological targets. Notably, some phthalazine derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP1 and PARP2) and tubulin. google.com PARP is a key protein in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. google.com Inhibition of PARP can lead to the accumulation of these breaks, which can then become double-strand breaks, a more severe form of DNA damage. google.com

Table 3: Investigated Biological Targets of Phthalazine Derivatives

| Target | Pathway | Potential Therapeutic Application |

| PARP1/PARP2 | DNA Repair (Base Excision Repair) | Cancer Treatment google.com |

| Tubulin | Mitosis/Cell Division | Cancer Treatment google.com |

Future Research Directions and Methodological Advances

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel 6-Fluorophthalazin-1(2H)-one analogs. mednexus.orgnih.gov These computational tools can significantly expedite the drug discovery process, from hit identification to lead optimization, by analyzing vast datasets to predict the biological activities and physicochemical properties of virtual compounds. mednexus.orgresearchgate.net

Key Applications of AI/ML:

Predictive Modeling: AI algorithms can be trained on existing data for phthalazinone derivatives to build models that predict their efficacy and potential off-target effects. mednexus.orgontosight.ai This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative models, such as cycle-consistent adversarial networks (MTDL-GAN), can design entirely new molecules with desired multi-target profiles. chemrxiv.org This approach can lead to the discovery of novel 6-Fluorophthalazin-1(2H)-one derivatives with optimized potency and selectivity. chemrxiv.org

Structure-Activity Relationship (SAR) Elucidation: Machine learning can identify subtle patterns in SAR data that may not be apparent through traditional analysis, providing deeper insights into how structural modifications influence biological activity. ontosight.ai

| AI/ML Application | Description | Potential Impact on 6-Fluorophthalazin-1(2H)-one Research |

| Predictive Modeling | Utilizes algorithms to forecast the biological activity and properties of virtual compounds. | Prioritization of synthetic efforts, reducing time and cost. |

| De Novo Design | Generates novel molecular structures with desired therapeutic profiles. | Discovery of innovative derivatives with enhanced efficacy. chemrxiv.org |

| SAR Elucidation | Identifies complex relationships between chemical structure and biological function. | Deeper understanding of the pharmacophore and guidance for lead optimization. |

Advanced Spectroscopic Techniques for Real-time Monitoring of Interactions

A deeper understanding of how 6-Fluorophthalazin-1(2H)-one and its analogs interact with their biological targets in real-time is crucial for rational drug design. Advanced spectroscopic techniques offer powerful tools to probe these molecular interactions with high sensitivity and temporal resolution. datanose.nlsetu.ienih.gov

Emerging Spectroscopic Methods:

Surface Plasmon Resonance (SPR): Enables the label-free, real-time measurement of binding kinetics and affinity between a ligand and its target protein. This can provide valuable data on the association and dissociation rates of 6-Fluorophthalazin-1(2H)-one derivatives with their target enzymes or receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like saturation transfer difference (STD) NMR and water-ligand observed via gradient spectroscopy (WaterLOGSY) can identify the specific parts of a ligand that are in close contact with its protein target, guiding structural modifications to enhance binding.

Fluorescence Spectroscopy: Can be employed to monitor conformational changes in a target protein upon ligand binding, providing insights into the mechanism of action. datanose.nl

These advanced methods, often coupled with computational modeling, will provide an unprecedented view of the dynamic interactions governing the biological activity of 6-Fluorophthalazin-1(2H)-one derivatives. semanticscholar.orgmdpi.com

Novel Synthetic Methodologies for Diversifying the Chemical Space

The exploration of new chemical space around the 6-Fluorophthalazin-1(2H)-one scaffold is essential for discovering next-generation therapeutics. uclm.es Recent advances in synthetic organic chemistry offer exciting opportunities to create diverse libraries of derivatives with novel substitution patterns and functionalities. nih.govsioc-journal.cniosrjournals.org

Innovative Synthetic Strategies:

Multicomponent Reactions (MCRs): These reactions, such as the [3+2+1] three-component strategy, offer an efficient and environmentally friendly way to synthesize complex phthalazinone derivatives in a single step. nih.gov

Late-Stage Functionalization: Techniques that allow for the modification of complex molecules at a late stage of the synthesis are invaluable for rapidly generating analogs for SAR studies. This includes C-H activation and cross-coupling reactions.

Flow Chemistry: The use of automated flow chemistry platforms can accelerate the synthesis and purification of compound libraries, enabling high-throughput screening and rapid optimization of lead compounds. uclm.es

The development of facile and robust synthetic methods will be critical for expanding the structural diversity of 6-Fluorophthalazin-1(2H)-one analogs and exploring new therapeutic applications. nih.govresearchgate.netsamipubco.com

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. mdpi.comnih.gov Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.govmdpi.com

The phthalazinone core is an ideal scaffold for the development of multi-target-directed ligands (MTDLs) due to its ability to interact with various biological targets. researchgate.net For instance, derivatives of the related 8-Fluorophthalazin-1(2H)-one have been investigated as inhibitors of Bruton's tyrosine kinase (Btk). researchgate.netpublications.gc.ca

Future Directions in Polypharmacology:

Rational Design of MTDLs: By integrating pharmacophores for different targets into a single molecule based on the 6-Fluorophthalazin-1(2H)-one scaffold, it may be possible to develop agents with enhanced efficacy and a reduced likelihood of drug resistance. nih.govrsc.org For example, combining a PARP inhibitory moiety with a tubulin-binding fragment has been explored for phthalazine (B143731) derivatives in cancer therapy. google.com

Systems Biology Approaches: Understanding the complex interplay of biological networks will be crucial for identifying optimal target combinations for MTDL design.

Fragment-Based Drug Discovery (FBDD): This approach can be used to identify small molecular fragments that bind to different targets, which can then be linked together to create potent MTDLs. mdpi.com

The exploration of 6-Fluorophthalazin-1(2H)-one-based MTDLs holds immense promise for the development of innovative therapies for a wide range of diseases. mdpi.com

Q & A

Q. What are the standard synthetic routes for 6-Fluorophthalazin-1(2H)-one, and how can purity be validated?

- Methodological Answer : A common synthesis approach involves functionalizing phthalic anhydride derivatives. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can serve as a precursor, with fluorination introduced via nucleophilic substitution or metal-catalyzed coupling . After synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Commercial batches (e.g., 97% purity) are typically characterized via CAS registry numbers (e.g., 23928-51-0) and documented in chemical inventories .

Table 1 : Key Synthesis and Characterization Parameters

| Parameter | Method/Source | Reference |

|---|---|---|

| Precursor | Phthalic anhydride derivatives | |

| Fluorination Strategy | Nucleophilic substitution | Inferred from |

| Purity Validation | HPLC, NMR, MS |

Q. Which spectroscopic techniques are critical for characterizing 6-Fluorophthalazin-1(2H)-one?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular geometry, as demonstrated in structurally similar phthalazinone derivatives . Additionally, UV-Vis and fluorescence spectroscopy (e.g., excitation at 372 nm, emission at 431 nm) are used to analyze photophysical properties, particularly for applications in chemosensing . NMR (¹H/¹³C) and IR spectroscopy further validate functional groups and hydrogen bonding patterns .

Q. What are the primary research applications of 6-Fluorophthalazin-1(2H)-one in academic studies?

- Methodological Answer : Its fluorinated structure makes it valuable in designing fluorescent chemosensors for metal ions (e.g., Fe³⁺/Fe²⁺), leveraging turn-off fluorescence mechanisms observed in analogs like 2-phenylphthalazin-1(2H)-one . It also serves as a scaffold for synthesizing bioactive derivatives, such as antimicrobial or anticancer agents, via modifications at the phthalazinone core .

Advanced Research Questions

Q. How can computational methods optimize the fluorescence properties of 6-Fluorophthalazin-1(2H)-one for ion sensing?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic transitions and predict Stokes shifts by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, in analogous compounds, DFT simulations correlate emission spectra with intramolecular charge transfer (ICT) processes, guiding structural adjustments (e.g., electron-withdrawing groups) to enhance sensitivity .

Q. What strategies resolve contradictions in spectral data for 6-Fluorophthalazin-1(2H)-one derivatives?

- Methodological Answer : Contradictions in fluorescence or NMR data often arise from solvent polarity, pH, or impurity interference. To address this:

Q. How does the introduction of fluorine at the 6-position influence the compound’s stability and reactivity?

- Methodological Answer : Fluorine’s electronegativity enhances thermal stability and resistance to hydrolysis. Reactivity studies under acidic/basic conditions (e.g., monitoring degradation via TLC or LC-MS) can quantify stability. For example, fluorinated phthalazinones exhibit prolonged shelf life compared to non-fluorinated analogs, as noted in pharmaceutical stability testing frameworks .

Q. What experimental designs are recommended for studying 6-Fluorophthalazin-1(2H)-one’s coordination chemistry?

- Methodological Answer : Titration experiments with metal salts (e.g., FeCl₃) in DMF/water mixtures, monitored via fluorescence quenching, identify binding stoichiometry (Job’s plot) and affinity (Benesi-Hildebrand analysis). SC-XRD of metal complexes reveals coordination modes (e.g., N,O-chelation), as seen in related chemosensors .

Q. How can structural modifications improve the selectivity of 6-Fluorophthalazin-1(2H)-one for specific analytes?

- Methodological Answer : Introduce steric or electronic modifiers (e.g., -NO₂, -NH₂) at strategic positions. For instance, 2-phenyl substitution in analogs enhances Fe³⁺ selectivity by creating a hydrophobic pocket around the fluorophore . Screening via fluorescence titrations against competing ions (e.g., Cu²⁺, Al³⁺) validates selectivity improvements .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing 6-Fluorophthalazin-1(2H)-one derivatives?

- Methodological Answer :

- Document reaction parameters (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental reporting .

- Share raw spectral data (e.g., NMR, XRD) in supplementary materials with DOI-linked repositories .

- Use collaborative platforms (e.g., Open Science Framework) for transparent data sharing and peer validation .

Q. How should researchers approach conflicting data on the biological activity of 6-Fluorophthalazin-1(2H)-one derivatives?

- Methodological Answer :

Perform meta-analyses of published datasets, focusing on variables like cell lines, assay protocols, and derivative substituents. For example, discrepancies in IC₅₀ values may arise from variations in MTT assay incubation times. Standardized bioactivity reporting frameworks (e.g., FAIR data principles) mitigate such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.